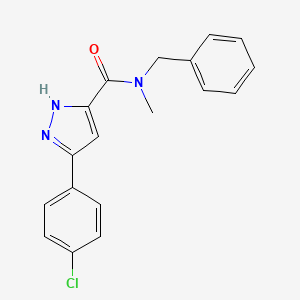![molecular formula C25H19FN4O3 B11293413 ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate](/img/structure/B11293413.png)
ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is fused with a benzoate ester and a fluorophenyl group. This unique arrangement of functional groups contributes to its distinct chemical properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate typically involves multi-step reactions starting from readily available precursors. One common approach is to begin with the synthesis of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which can be achieved through the cyclization of appropriate pyrazole and pyridine derivatives . The key steps in the synthesis include:
Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a β-ketoester under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then reacted with a pyridine derivative to form the fused pyrazolopyridine ring system.
Functionalization: The resulting pyrazolopyridine is further functionalized by introducing the fluorophenyl group and the benzoate ester through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, amines, or ethers.
Aplicaciones Científicas De Investigación
Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving pyrazolopyridine derivatives.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate involves its interaction with specific molecular targets in the body. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access . The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the arrangement of substituents and functional groups.
Triazole-Pyrimidine Hybrids: These compounds also contain fused ring systems and have shown potential in neuroprotective and anti-inflammatory applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H19FN4O3 |
|---|---|
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
ethyl 4-[5-(4-fluorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzoate |
InChI |
InChI=1S/C25H19FN4O3/c1-3-33-25(32)17-6-10-19(11-7-17)29-13-12-21-20(24(29)31)14-27-23-22(15(2)28-30(21)23)16-4-8-18(26)9-5-16/h4-14H,3H2,1-2H3 |
Clave InChI |
VBDXUXJAHBQFME-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11293336.png)
![3-[(3-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11293340.png)

![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]cyclopropanecarboxamide](/img/structure/B11293348.png)
![2-Amino-4-(4-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B11293355.png)
![N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide](/img/structure/B11293368.png)
![3-{1-[(4-Methylphenyl)methyl]-1H-indol-3-YL}-N-[2-(thiophen-2-YL)ethyl]propanamide](/img/structure/B11293370.png)
![2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11293372.png)
![2-(4-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11293380.png)
![1-Isopropyl-2'-(2-thienyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11293384.png)
![3-(4-bromophenyl)-6-(2,3-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11293388.png)
![5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11293393.png)
![2-(benzylsulfanyl)-N-(3-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11293407.png)
